molecular formula C43H35BrNSSbSn B12726592 Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) CAS No. 158932-63-9

Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-)

Cat. No.: B12726592
CAS No.: 158932-63-9
M. Wt: 918.2 g/mol
InChI Key: HEWUFFBLBYRHIE-UHFFFAOYSA-L
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Description

Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) is a complex organometallic compound that features antimony, tin, and thiocyanate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) typically involves the reaction of tetraphenylstibonium bromide with triphenyl(thiocyanato-N)stannate. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) can undergo various types of chemical reactions, including:

    Substitution Reactions: The thiocyanato group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation states of antimony and tin.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and thiols. Reactions are typically carried out in polar solvents like acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin or organoantimony compounds, while oxidation and reduction reactions can lead to changes in the oxidation states of the metal centers.

Scientific Research Applications

Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of other organometallic compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) involves its interaction with various molecular targets. The thiocyanato group can participate in coordination chemistry, forming complexes with metal ions. The antimony and tin centers can undergo redox reactions, influencing the compound’s reactivity and stability. These interactions can affect biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-)
  • Tetraphenylarsenium bromotriphenyl(thiocyanato-N)stannate(1-)
  • Tetraphenylbismuthium bromotriphenyl(thiocyanato-N)stannate(1-)

Uniqueness

Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) is unique due to the presence of antimony, which imparts distinct electronic and steric properties compared to its phosphorus, arsenic, and bismuth analogs

Properties

CAS No.

158932-63-9

Molecular Formula

C43H35BrNSSbSn

Molecular Weight

918.2 g/mol

IUPAC Name

benzene;tetraphenylstibanium;tin(4+);bromide;thiocyanate

InChI

InChI=1S/7C6H5.CHNS.BrH.Sb.Sn/c7*1-2-4-6-5-3-1;2-1-3;;;/h7*1-5H;3H;1H;;/q;;;;3*-1;;;+1;+4/p-2

InChI Key

HEWUFFBLBYRHIE-UHFFFAOYSA-L

Canonical SMILES

C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-].[Br-].[Sn+4]

Origin of Product

United States

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